molecular formula C15H17NO3S B2723225 4-methoxy-N-(1-phenylethyl)benzenesulfonamide CAS No. 68162-87-8

4-methoxy-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B2723225
CAS RN: 68162-87-8
M. Wt: 291.37
InChI Key: IOZUZXPHFQXYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-N-(1-phenylethyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H17NO3S. It has a molecular weight of 291.37 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For “4-methoxy-N-(1-phenylethyl)benzenesulfonamide”, the molecular formula is C15H17NO3S and the molecular weight is 291.37 .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds, including variants of benzenesulfonamides, showed promising applications in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Reactive Sulfonamides

Aizina et al. (2017) developed an effective method for synthesizing highly reactive benzenesulfonamides, including 4-methoxy-N-(2,2,2-trichloroethylidene)benzenesulfonamides. These compounds are valuable reagents for preparing new, difficultly accessible derivatives of the sulfonamide series (Aizina, Rozentsveig, Popov, & Levkovskaya, 2017).

Inhibitors for PI3K Pathway

Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors, including benzenesulfonamide derivatives, for treating idiopathic pulmonary fibrosis and cough. This study emphasizes the potential of these compounds in therapeutic applications, particularly in targeting the PI3K pathway (Norman, 2014).

Crystal Structure Analysis

Rodrigues et al. (2015) explored the crystal structures of various benzenesulfonamide derivatives, including 4-methoxy-N-(4-methylphenyl)benzenesulfonamide. The study provides insights into the supramolecular architecture of these compounds, which is crucial for understanding their interaction mechanisms in potential applications (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Cognitive Enhancing Properties

Hirst et al. (2006) investigated SB-399885, a compound closely related to benzenesulfonamides, and its potential as a cognitive enhancer. This study highlights the relevance of such compounds in neurological research and potential therapeutic applications (Hirst, Stean, Rogers, Sunter, et al., 2006).

Antitumor Activity

Gul et al. (2016) synthesized new benzenesulfonamides and tested them for cytotoxicity and tumor-specificity. This research is significant for understanding the potential of these compounds in cancer treatment (Gul, Tuğrak, Sakagami, Taslimi, et al., 2016).

properties

IUPAC Name

4-methoxy-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12(13-6-4-3-5-7-13)16-20(17,18)15-10-8-14(19-2)9-11-15/h3-12,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZUZXPHFQXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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